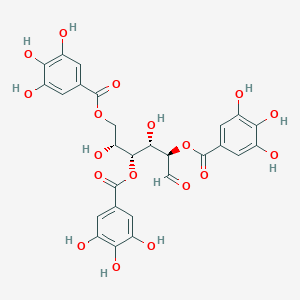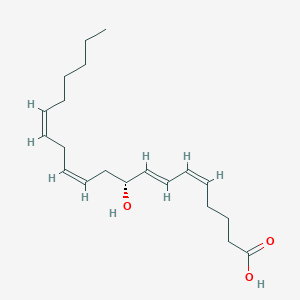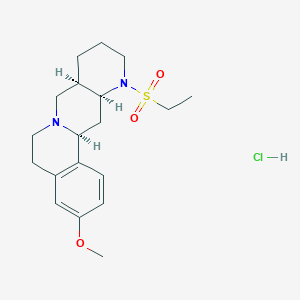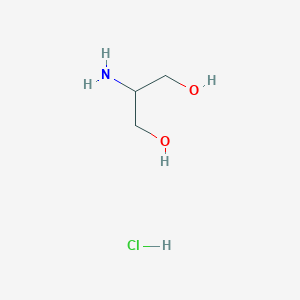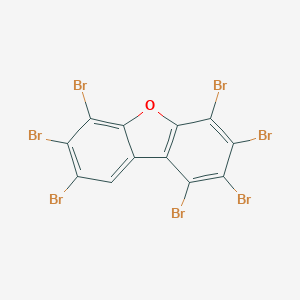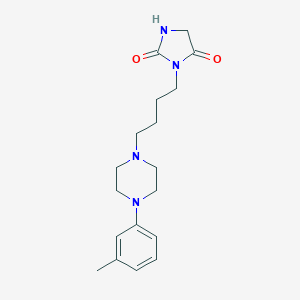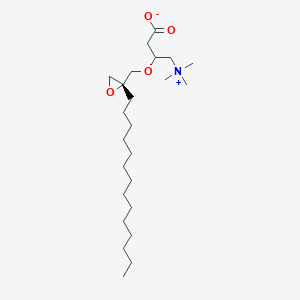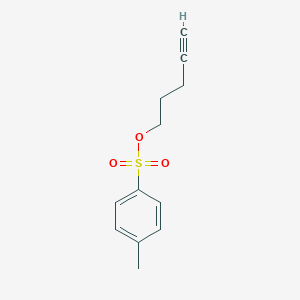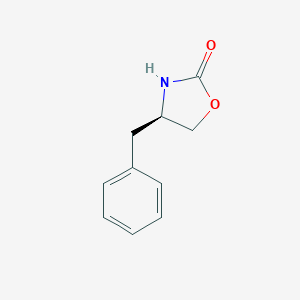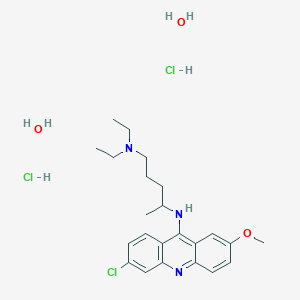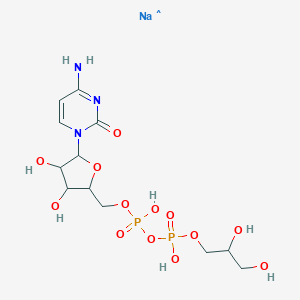
Cytidine 5'-diphosphoglycerol disodium salt
説明
Synthesis Analysis
The synthesis of CDP-diglycerides involves the preparation of dipalmitoyl-L-α-glycerophosphoric acid, which is then converted into the disodium salt form for stability. This compound is characterized by its solubility in chloroform and stability in aqueous dispersion, highlighting the unique properties that facilitate its use in biological systems (Kennedy, 1963). Moreover, an enzymatic synthesis approach offers a less labor-intensive and cost-effective method for generating radiolabeled CDP-diglycerides, which are not readily available commercially (Zhao et al., 1998).
Molecular Structure Analysis
The molecular structure of CDP-diglycerides and related compounds has been a subject of interest due to their intricate configurations and roles in cellular processes. For instance, the structure of cytidine complexed with glycylglycinatocopper(II) reveals a square planar geometry, illustrating the detailed coordination that can occur with cytidine molecules (Szalda et al., 1975).
Chemical Reactions and Properties
CDP-diglycerides undergo specific enzymatic reactions that facilitate the biosynthesis of various phospholipids. For example, CDP-diglyceride synthase catalyzes the conversion of phosphatidic acid and CTP to CDP-diglyceride, a step essential for the subsequent formation of phosphatidylglycerol and other key membrane phospholipids (Carter & Kennedy, 1966).
Physical Properties Analysis
The physical properties of CDP-diglycerides, including their solubility and stability, are pivotal for their biological function. The solubility in chloroform and stability in aqueous solutions underpin their role in membrane biology and the synthesis of phospholipids (Kennedy, 1963).
Chemical Properties Analysis
CDP-diglycerides' chemical properties, such as reactivity and interaction with enzymes, underscore their utility in phospholipid biosynthesis. Their enzymatic conversion into various phospholipids demonstrates the chemical versatility and importance of these compounds in maintaining cellular membrane integrity and function (Carter & Kennedy, 1966).
科学的研究の応用
Synthesis and Analysis
- Cytidine diphosphate diglycerides (CDP-diglycerides), including Cytidine 5'-diphosphoglycerol disodium salt, are synthesized for various research applications. They have properties like solubility in chloroform and clear aqueous dispersion formation, which are important for biochemical studies (Kennedy, 1963).
- High-Performance Liquid Chromatography (HPLC) methods have been established for the analysis of nucleotides including Cytidine 5'-monophosphate disodium salt, which is crucial for quality control in health products and scientific research (Li Hong-lin, 2015).
Biomedical Research
- In biomedical research, Cytidine 5'-diphosphoglycerol disodium salt is used in the synthesis of various pharmaceutical compounds, particularly in neurotropic drugs. The formulation of these compounds involves multiple active pharmaceutical ingredients, showcasing the compound's versatility (Almakaiev & Sidenko, 2021).
Analytical Chemistry
- Cytidine Disodium Triphosphate, closely related to Cytidine 5'-diphosphoglycerol disodium salt, is used in analytical chemistry for the separation and identification of polar impurities, which is vital for ensuring drug safety and efficacy (Jinqi Zheng et al., 2021).
Molecular Biology
- In molecular biology, studies on liponucleotide analogs, including those of Cytidine diphosphate diacylglycerol (CDPdiacylglycerol), have been conducted. These studies aim to explore the potential of such compounds in anticancer drug design due to their unique molecular structure and biophysical properties (Turcotte et al., 1980).
Biochemistry
- Research in biochemistry utilizes Cytidine 5'-diphosphoglycerol disodium salt in studying enzyme activities and cellular mechanisms. For instance, studies on cytidine 5'-diphosphate-diglyceride hydrolase from Escherichia coli membranes have been conducted to understand lipid metabolism at the cellular level (Raetz, Dowhan, & Kennedy, 1976).
Safety And Hazards
It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye when handling "Cytidine 5’-diphosphoglycerol disodium salt" . Use of personal protective equipment and chemical impermeable gloves is advised . Ensure adequate ventilation and remove all sources of ignition .
特性
InChI |
InChI=1S/C12H21N3O13P2.Na/c13-8-1-2-15(12(20)14-8)11-10(19)9(18)7(27-11)5-26-30(23,24)28-29(21,22)25-4-6(17)3-16;/h1-2,6-7,9-11,16-19H,3-5H2,(H,21,22)(H,23,24)(H2,13,14,20); | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPTUVJJCIZBYDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC(CO)O)O)O.[Na] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3NaO13P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70585112 | |
| Record name | PUBCHEM_16219179 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70585112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
500.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cytidine 5/'-diphosphoglycerol disodium salt | |
CAS RN |
102601-56-9 | |
| Record name | PUBCHEM_16219179 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70585112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



